molecular formula C22H20N2O2 B1378555 3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone CAS No. 1797376-58-9

3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

Cat. No.: B1378555
CAS No.: 1797376-58-9
M. Wt: 344.4 g/mol
InChI Key: CMIKTLHJVMINDS-UHFFFAOYSA-N
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Description

“3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” is a compound with the CAS Number: 1797376-58-9 and a molecular weight of 344.41 . The compound is also known as 1-(2-(1H-indol-3-yl)ethyl)-3-benzyl-4-hydroxypyridin-2(1H)-one .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The aromatic heterocyclic scaffold of indole-containing small molecules, which resembles various protein structures, has received attention from organic and medicinal chemists . The indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Some novel synthesized indole bearing compounds have also been reported to have potent cell wall inhibition activity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Functionalized Pyridines : The compound plays a role in the synthesis of 4H-pyrano[3,2-c]pyridines, which are important in various chemical reactions. One study details the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, leading to these pyridines (Mekheimer, Mohamed, & Sadek, 1997).
  • Formation of Complex Structures : Research has shown the ability of this compound to form complex structures like 3,3'-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s when reacted with specific chemical agents (Miaomiao Li et al., 2010).

Structural and Physical Studies

  • Study of Molecular Structures : The compound has been studied for its role in forming different molecular structures, including its contribution to the formation of monoclinic and orthorhombic crystals, as examined through X-ray diffraction, mass spectrometry, infrared, and NMR spectroscopies (Nelson, Karpishin, Rettig, & Orvig, 1988).

Applications in Organic Synthesis

  • Synthesis of Schiff Bases : It's used in the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which have potential applications in medicinal chemistry, including anticonvulsant activity (Pandey & Srivastava, 2011).
  • Catalyst in Chemical Reactions : The compound has been utilized in the synthesis of palladacycles, which serve as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

Photophysical Properties

  • Study of Photophysical Behavior : The compound has been analyzed for its photophysical properties, exhibiting reverse solvatochromism behavior and high quantum yield, suggesting potential use in labeling agents and optoelectronic devices (Bozkurt & Doğan, 2018).

Potential in Drug Synthesis

  • Synthesis of Antiallergic Agents : Research has been conducted on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, derivatives of this compound, for their potential as novel antiallergic compounds (Menciu et al., 1999).

Future Directions

The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests a promising future direction for the development of novel compounds with anti-tubercular activity.

Biochemical Analysis

Biochemical Properties

3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, which can impact various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways . It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, which can impact energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as tyrosine kinases . This binding prevents the enzymes from catalyzing their respective reactions, leading to downstream effects on cell signaling and function. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, which can alter the compound’s activity and efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is essential for its metabolism and subsequent biological activity .

Properties

IUPAC Name

3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-11-13-24(22(26)19(21)14-16-6-2-1-3-7-16)12-10-17-15-23-20-9-5-4-8-18(17)20/h1-9,11,13,15,23,25H,10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIKTLHJVMINDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
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3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
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3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
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3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 5
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Reactant of Route 6
3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

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